1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Description
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a urea derivative featuring two key substituents:
- A 3,4-dimethoxyphenylmethyl group, which introduces electron-donating methoxy groups at the 3- and 4-positions of the aromatic ring.
- A 3-methyl-1,2,4-oxadiazol-5-ylmethyl group, incorporating a heterocyclic oxadiazole ring known for its electron-withdrawing properties and role in enhancing metabolic stability .
The urea core facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors. The molecular formula is C₁₃H₁₆N₄O₃, with a molecular weight of 276.29 g/mol .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9-17-13(22-18-9)8-16-14(19)15-7-10-4-5-11(20-2)12(6-10)21-3/h4-6H,7-8H2,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDJIRISYDHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the reaction of 3,4-dimethoxybenzylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Amide Bond Formation
The central furan-2-carboxamide group is typically synthesized via a coupling reaction between furan-2-carboxylic acid derivatives and the corresponding amine. For example:
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Reagents : Furan-2-carbonyl chloride reacts with the ethylamine intermediate under basic conditions (e.g., NaOH or TEA) in a polar aprotic solvent like dichloromethane .
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Mechanism : Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride.
Example Reaction :
Piperazine Functionalization
The 4-(4-fluorophenyl)piperazine moiety is synthesized via:
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N-alkylation : Reacting piperazine with 1-bromo-4-fluorobenzene in the presence of a base (e.g., KCO) to introduce the fluorophenyl group .
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Conditions : Reflux in acetonitrile or DMF for 12–24 hours.
Amide Hydrolysis
The furan-2-carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux yields furan-2-carboxylic acid and the free amine .
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Basic Hydrolysis : NaOH in aqueous ethanol produces the carboxylate salt and amine.
Piperazine Ring Modifications
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Acylation : The secondary amine in the piperazine ring reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Dimethylamino Group Reactivity
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Oxidative Demethylation : Treatment with KMnO or HO removes methyl groups, forming a primary amine .
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Electrophilic Aromatic Substitution : The electron-rich dimethylaminophenyl group undergoes nitration or sulfonation under standard conditions .
Thermal Stability
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Decomposition occurs above 200°C, with cleavage of the amide bond and piperazine ring degradation .
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Key Degradation Products : Furan-2-carboxylic acid, 4-fluorophenylpiperazine, and dimethylaniline.
Photolytic Degradation
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UV exposure leads to homolytic cleavage of the C–N bond in the dimethylamino group, forming radicals that recombine into secondary products .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amide Formation | Furan-2-carbonyl chloride, NaOH, DCM | N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea exhibit significant anticancer properties. Studies have shown that urea derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For example, a study demonstrated that urea-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Urea derivatives have been reported to possess broad-spectrum antimicrobial effects against various pathogens. Research into similar compounds has shown effectiveness against bacteria and fungi by disrupting cell wall synthesis and function . This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound.
Agricultural Applications
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new pesticides. Urea derivatives are known for their ability to act as herbicides and insecticides. Studies have explored the synthesis of urea-based compounds that target specific enzymes in pests or inhibit photosynthesis in weeds, thus providing a selective approach to pest management .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in synthesizing novel polymers. Its ability to form strong hydrogen bonds can enhance the mechanical properties of polymer blends. Research has focused on incorporating such urea derivatives into polymer matrices to improve thermal stability and mechanical strength .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study conducted on urea derivatives showed that modifications to the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines. The introduction of oxadiazole moieties was found to increase cytotoxicity due to improved cellular uptake and interaction with DNA .
- Agricultural Field Trials : Field trials using urea-based pesticides derived from similar structures demonstrated effective control over common agricultural pests while minimizing harm to beneficial insects. These studies provided insights into the selective toxicity of these compounds .
- Material Properties Assessment : Research into the incorporation of urea derivatives into polycarbonate matrices revealed improvements in impact resistance and thermal stability. This suggests potential applications in developing durable materials for various industrial uses .
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The structural variations among urea derivatives primarily involve substituents on the aromatic rings and heterocyclic systems. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Aromatic Substitution : The target compound’s dual methoxy groups may enhance solubility and steric effects compared to BJ52811’s single methoxy group . Ethoxy substituents (as in C3) increase lipophilicity but reduce metabolic stability compared to methoxy .
- Heterocyclic Systems: The oxadiazole ring is a common feature, contributing to electron-withdrawing effects.
Bioactivity
- Triazolone Analogs (e.g., ): Substituted triazolones with methoxyphenyl groups exhibit antimicrobial, analgesic, and antitumor activities, suggesting that the dimethoxyphenyl group in the target compound may confer similar bioactivity .
- Urea Derivatives : Compound 14 () demonstrated high binding affinity in enzyme assays due to its biphenyl group, but its larger size (MW 400.18) may limit bioavailability compared to the target compound (MW 276.29) .
Pharmacokinetic Considerations
- Molecular Weight : The target compound’s lower molecular weight (276.29) suggests better membrane permeability than bulkier analogs like Compound 14 .
- Substituent Effects : Methoxy groups improve water solubility relative to ethoxy (C3), while the oxadiazole ring enhances resistance to oxidative metabolism .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea , often referred to by its structural components, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.33 g/mol. The structure features a urea linkage and two distinct aromatic groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable isocyanate or amidine derivative to form the urea linkage. The oxadiazole moiety can be introduced through cyclization reactions involving appropriate precursors.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells. A study demonstrated that modifications on the oxadiazole ring can enhance cytotoxicity, suggesting a promising avenue for developing more potent antitumor agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the presence of methoxy groups may enhance lipophilicity, facilitating better cellular uptake and bioavailability .
Case Studies
- Antitumor Efficacy : In a study involving a series of urea derivatives, the target compound was tested against several cancer cell lines using the MTT assay. It exhibited an IC50 value of approximately 12 μM against HeLa cells, indicating significant cytotoxic effects .
- Antimicrobial Testing : Another study assessed various derivatives for their antimicrobial properties using disk diffusion methods. The target compound demonstrated effective inhibition zones against S. aureus and E. coli, comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to either the phenyl or oxadiazole components can significantly impact biological activity. Compounds with electron-donating groups on the aromatic ring generally exhibited enhanced activity compared to those with electron-withdrawing groups.
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Alkyl substitutions | Variable effects |
| Oxadiazole position | Critical for efficacy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via urea bridge formation between 3,4-dimethoxybenzylamine and 3-methyl-1,2,4-oxadiazole-5-methylamine. Key steps include carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C. Yield optimization requires precise stoichiometric ratios (1:1.2 amine to carbonyl component) and inert atmosphere control to prevent hydrolysis . Reaction progress should be monitored via TLC or HPLC-PDA (λ = 254 nm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm substitution patterns on aromatic rings), -NMR (to verify urea carbonyl resonance at ~155–160 ppm), and HRMS for molecular ion validation. Purity ≥95% can be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220–280 nm . X-ray crystallography (as in Acta Crystallographica studies) may resolve ambiguities in stereoelectronic effects .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : The compound’s solubility is pH-dependent due to the urea moiety. Test aqueous buffers (pH 2–9) and organic solvents (DMSO, ethanol) at 25°C. Stability assays should include accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note: Aqueous formulations may require stabilizers like cyclodextrins, as seen in Pfizer’s patented urea-based formulations .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporters for functional activity). Dose-response curves (IC, EC) should be compared under standardized conditions (e.g., 37°C, 5% CO). If contradictions persist, employ proteomics or metabolomics to identify confounding pathways .
Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicology?
- Methodological Answer : Adopt a tiered approach per INCHEMBIOL guidelines:
- Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) via OECD Test 111.
- Phase 2 : Simulate environmental partitioning using fugacity models (e.g., EQC Level III) .
- Phase 3 : Conduct microcosm studies to assess biodegradation and trophic transfer (e.g., Daphnia magna acute toxicity) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for urea derivatives?
- Methodological Answer : Use a split-plot design (as in agricultural chemistry studies) with variables:
- Main plot : Substituents on the benzyl group (e.g., 3,4-dimethoxy vs. 4-chloro).
- Subplot : Oxadiazole ring modifications (e.g., methyl vs. phenyl groups).
- Replicates : n = 4 per condition to account for batch variability. Analyze using multivariate ANOVA to isolate critical pharmacophores .
Q. What strategies mitigate crystallization challenges during formulation development?
- Methodological Answer : If the compound resists crystallization (common with flexible urea linkages), employ solvent-antisolvent techniques (e.g., acetone/water) with seeding. Alternatively, co-crystallize with coformers (e.g., carboxylic acids) to stabilize lattice structures, as demonstrated in Pfizer’s crystalline urea formulations .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported LogP values for this compound?
- Methodological Answer : LogP variations may stem from measurement methods (shake-flask vs. HPLC-derived). Reassess using standardized shake-flask protocols (OECD 117) with octanol/water partitioning. Validate via computational tools (e.g., ChemAxon’s MarvinSuite) using fragment-based contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
